molecular formula C12H20NO4- B14122174 1,3-Piperidinedicarboxylic acid, 5-methyl-, 1-(1,1-dimethylethyl) ester

1,3-Piperidinedicarboxylic acid, 5-methyl-, 1-(1,1-dimethylethyl) ester

Cat. No.: B14122174
M. Wt: 242.29 g/mol
InChI Key: BPUPMHVBVYPFDZ-UHFFFAOYSA-M
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Description

1-[(tert-butoxy)carbonyl]-5-methylpiperidine-3-carboxylic acid is a chemical compound with the molecular formula C12H21NO4. It is commonly used in organic synthesis, particularly as a protecting group for amines. The compound is characterized by its tert-butoxycarbonyl (Boc) group, which is an acid-labile protecting group .

Preparation Methods

The synthesis of 1-[(tert-butoxy)carbonyl]-5-methylpiperidine-3-carboxylic acid typically involves the reaction of 5-methylpiperidine-3-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile (MeCN) at ambient temperature .

Industrial production methods often involve similar synthetic routes but are optimized for larger scale production. This includes the use of continuous flow reactors to improve efficiency and yield .

Chemical Reactions Analysis

1-[(tert-butoxy)carbonyl]-5-methylpiperidine-3-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reducing agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Acidic conditions: TFA in dichloromethane or HCl in methanol.

Major products formed from these reactions include the deprotected amine and various substituted derivatives depending on the specific reaction conditions.

Mechanism of Action

The mechanism of action of 1-[(tert-butoxy)carbonyl]-5-methylpiperidine-3-carboxylic acid primarily involves its role as a protecting group. The Boc group protects the amine functionality during synthetic transformations and can be removed under acidic conditions to reveal the free amine. This selective protection and deprotection mechanism is crucial in multi-step organic synthesis .

Comparison with Similar Compounds

1-[(tert-butoxy)carbonyl]-5-methylpiperidine-3-carboxylic acid can be compared with other similar compounds such as:

The uniqueness of 1-[(tert-butoxy)carbonyl]-5-methylpiperidine-3-carboxylic acid lies in its specific structure, which combines the Boc protecting group with a piperidine ring, making it particularly useful in the synthesis of piperidine-containing compounds.

Properties

Molecular Formula

C12H20NO4-

Molecular Weight

242.29 g/mol

IUPAC Name

5-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylate

InChI

InChI=1S/C12H21NO4/c1-8-5-9(10(14)15)7-13(6-8)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15)/p-1

InChI Key

BPUPMHVBVYPFDZ-UHFFFAOYSA-M

Canonical SMILES

CC1CC(CN(C1)C(=O)OC(C)(C)C)C(=O)[O-]

Origin of Product

United States

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